2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is an organic compound with the molecular formula C13H14O6 It is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to an ethyl oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the growth of cancer cells by interfering with key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: Similar structure but with a bromine atom.
Benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethyl oxalate moiety.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is unique due to the presence of both the benzo[d][1,3]dioxole ring and the ethyl oxalate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-O-[2-(1,3-benzodioxol-5-yl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-2-16-12(14)13(15)17-6-5-9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVFVLPOWFGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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